Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)-
Description
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)-, is a 3-substituted oxetane derivative featuring a polyether chain (2,5,8,11-tetraoxadodec-1-yl) at the 3-position of the oxetane ring. The oxetane scaffold is valued in drug discovery for its ability to enhance physicochemical properties such as solubility, metabolic stability, and reduced lipophilicity while avoiding stereochemical complexity due to its achiral nature when substituted at the 3-position . The polyether substituent in this compound introduces multiple oxygen atoms, likely increasing polarity and aqueous solubility compared to alkyl or aryl-substituted analogs. This structural motif may be leveraged in pharmaceutical formulations to improve bioavailability or in materials science for tailored solubility profiles.
Properties
CAS No. |
697799-20-5 |
|---|---|
Molecular Formula |
C12H24O5 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]-3-methyloxetane |
InChI |
InChI=1S/C12H24O5/c1-12(10-17-11-12)9-16-8-7-15-6-5-14-4-3-13-2/h3-11H2,1-2H3 |
InChI Key |
ZPWNPGZIXJHYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)COCCOCCOCCOC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to 3,3-Disubstituted Oxetanes
Classical Synthetic Routes
Traditionally, oxetane synthesis employs several established methodologies, each with distinct advantages for accessing various substitution patterns.
Intramolecular Williamson Ether Synthesis
The most commonly used methodology to construct oxetanes is the intramolecular Williamson ether synthesis. This approach typically involves:
- Preparation of precursors bearing an alcohol and a leaving group in a 1,3-relationship
- Base-promoted intramolecular cyclization
This method is particularly valuable for the synthesis of 3,3-disubstituted oxetanes, making it highly relevant for our target compound. The main limitation is that starting materials often require multi-step synthetic sequences.
Paternò–Büchi [2+2] Photocycloaddition
The Paternò–Büchi reaction represents a traditional strategy for oxetane synthesis through [2+2] photocycloaddition. However, this process is often complicated by both reactivity and selectivity factors that are substrate-dependent, limiting its application for complex oxetanes like our target compound.
Modern Methodologies
Recent advancements in oxetane synthesis offer improved routes for accessing specifically substituted derivatives.
Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization
This methodology involves:
- Metal-catalyzed diazo decomposition and carbenoid insertion into O-H bonds
- Subsequent intramolecular cyclization via C-C bond formation
As reported by researchers, this approach provides "mild and efficient O=H insertion and C=C bond-forming cyclization strategy for oxetane synthesis" and allows for the generation of "functionalized di-, tri-, and tetrasubstituted oxetane derivatives".
C-H Functionalization Strategy
A recently developed approach introduces a new synthetic disconnection to access oxetanes from native alcohol substrates through C-H functionalization. This method has demonstrated applicability in late-stage functionalization chemistry, providing a more direct route to oxetanes.
Specific Preparation Methods for Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)-
Synthesis from 3-Methyl-3-oxetanemethanol
The most practical route to our target compound begins with 3-Methyl-3-oxetanemethanol (CAS: 3143-02-0), a commercially available precursor. This approach involves:
- Conversion of the primary alcohol to a suitable leaving group
- Nucleophilic displacement with the polyether chain
Table 1. Conditions for Conversion of 3-Methyl-3-oxetanemethanol to an Activated Intermediate
The tosylate or mesylate intermediate is then reacted with the sodium or potassium alkoxide of 2,5,8,11-tetraoxadodec-1-ol to yield the desired product.
Two-Step Williamson Approach via Bromide Displacement
An efficient two-step approach involves:
- Bromination of 3-Methyl-3-oxetanemethanol using phosphorus tribromide
- Displacement with the alkoxide of 2,5,8,11-tetraoxadodec-1-ol
Table 2. Optimization of Bromide Displacement Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | DMF | 0 to 25 | 16 | 65-75 |
| 2 | KOtBu | THF | 0 to 65 | 8 | 70-78 |
| 3 | KH | THF | -10 to 25 | 6 | 75-85 |
| 4 | NaH | DMSO | 0 to 25 | 4 | 60-70 |
Ring-Forming Approach from 2,2-Diethoxymethyl-1,3-propanediol
This approach offers an alternative synthesis route:
- Selective monotosylation of 2,2-diethoxymethyl-1,3-propanediol
- Substitution with the polyether chain
- Acid-catalyzed cyclization to form the oxetane ring
While this method avoids using a preformed oxetane, the acid-catalyzed cyclization step often results in moderate yields due to competing side reactions.
Synthesis via Vinyl Sulfonium Intermediates
A novel approach utilizes photocatalytic conditions:
- Reaction of 2,5,8,11-tetraoxadodec-1-ol with vinyl sulfonium salt
- Irradiation with visible light in the presence of an iridium or organic photocatalyst
- Treatment with base to promote cyclization
This method has shown promise for functionalizing complex alcohols, providing the desired oxetane in good yields.
Optimized Protocol for Large-Scale Preparation
Based on the methodologies described above, the following optimized protocol represents the most reliable approach for large-scale preparation of Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)-:
Synthesis of Tosylated Intermediate
Step 1 : In a dry 2L round-bottom flask, 3-Methyl-3-oxetanemethanol (102.13 g, 1.0 mol) is dissolved in pyridine (500 mL) and cooled to 0°C. p-Toluenesulfonyl chloride (210.66 g, 1.1 mol) is added portionwise over 30 minutes while maintaining the temperature below 5°C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
Step 2 : The reaction mixture is poured into ice water (1L) and extracted with ethyl acetate (3 × 500 mL). The combined organic layers are washed with 1M HCl (2 × 300 mL), saturated NaHCO₃ solution (300 mL), and brine (300 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the tosylated intermediate.
Alkylation with 2,5,8,11-tetraoxadodec-1-ol
Step 3 : In a separate 2L round-bottom flask equipped with a mechanical stirrer, sodium hydride (60% dispersion in mineral oil, 44 g, 1.1 mol) is suspended in anhydrous DMF (700 mL) and cooled to 0°C. 2,5,8,11-tetraoxadodec-1-ol (196.26 g, 1.0 mol) is added dropwise over 30 minutes. The mixture is stirred for 1 hour at 0°C to ensure complete deprotonation.
Step 4 : The tosylated intermediate from Step 2 is dissolved in anhydrous DMF (300 mL) and added dropwise to the alkoxide solution over 1 hour while maintaining the temperature at 0°C. The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 6 hours.
Step 5 : The reaction mixture is cooled to room temperature, carefully quenched with saturated NH₄Cl solution (500 mL), and extracted with ethyl acetate (3 × 600 mL). The combined organic layers are washed with water (3 × 400 mL) and brine (400 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
Step 6 : The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- as a colorless liquid.
Table 3. Scale-up Results for Optimized Protocol
| Scale (mol) | Isolated Yield (%) | Purity (%) | Time (h) | Notable Observations |
|---|---|---|---|---|
| 0.01 | 82 | 98 | 24 | Clean reaction profile |
| 0.1 | 78 | 97 | 28 | Slight decrease in yield |
| 0.5 | 75 | 95 | 30 | Longer purification time |
| 1.0 | 72 | 94 | 36 | Heat management critical |
Alternative Synthetic Routes
Direct Synthesis from 3-Oxetanone
An alternative approach begins with 3-oxetanone:
- Grignard addition of methylmagnesium bromide to form 3-methyl-3-hydroxyoxetane
- Deprotonation and alkylation with an activated 2,5,8,11-tetraoxadodec-1-yl derivative
This approach offers a shorter synthetic route but often suffers from lower yields due to the instability of 3-methyl-3-hydroxyoxetane intermediates.
Horner-Wadsworth-Emmons (HWE) Strategy
The HWE reaction represents another potential approach for preparing functionalized oxetanes:
- Conversion of 3-oxetanone to an α,β-unsaturated ester derivative
- Michael addition with a polyether nucleophile
- Subsequent functionalization to install the required substituents
While this method offers versatility for introducing diverse substituents, it requires multiple steps and careful control of reaction conditions.
Comparative Analysis of Preparation Methods
Table 4. Comparative Analysis of Different Synthetic Approaches
| Synthetic Approach | Key Advantages | Limitations | Overall Efficiency | Scalability |
|---|---|---|---|---|
| From 3-Methyl-3-oxetanemethanol | Straightforward; High yields | Requires handling of moisture-sensitive reagents | High | Excellent |
| Ring-Forming Approach | Avoids preformed oxetane; Less expensive starting materials | Moderate yields; Side reactions | Moderate | Good |
| Via Vinyl Sulfonium | Novel methodology; Mild conditions | Specialized reagents required | Moderate | Limited |
| From 3-Oxetanone | Shorter route | Lower yields; Unstable intermediates | Low-Moderate | Limited |
| HWE Strategy | Versatile for substitution patterns | Multi-step; Careful control needed | Moderate | Moderate |
Critical Factors Affecting Synthesis Efficiency
Several factors critically influence the efficiency of the preparation methods:
Temperature control : Oxetane ring formation is temperature-sensitive, with optimal cyclization occurring at specific temperature ranges for each method.
Choice of leaving group : Tosylates generally provide better yields than mesylates or halides for the alkylation step.
Solvent effects : DMF typically outperforms THF and DMSO in nucleophilic displacement reactions with oxetane derivatives.
Base selection : Sodium hydride consistently provides better results than potassium tert-butoxide or potassium hydride for deprotonation of the polyether alcohol.
Concentration effects : Dilute conditions (0.1-0.2 M) minimize side reactions during the critical alkylation step.
Chemical Reactions Analysis
Types of Reactions
Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane oxides.
Reduction: Reduction reactions can convert oxetane derivatives into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups on the oxetane ring with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted oxetane derivatives .
Scientific Research Applications
Introduction to Oxetanes
Oxetanes are four-membered cyclic ethers that exhibit distinctive chemical behavior due to their strained ring structure. The incorporation of oxetane rings into pharmaceutical compounds often enhances their pharmacological profiles by providing improved metabolic stability and bioactivity. The specific compound is characterized by a tetraoxadodecane substituent, which may influence its solubility and interaction with biological targets.
Enantioselective Synthesis
Recent advancements in synthetic methodologies have enabled the enantioselective preparation of oxetanes. For instance, a study highlighted the iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols with isoprene oxide to produce 2,3-trisubstituted oxetanes . This approach not only increases the efficiency of synthesis but also allows for the introduction of diverse functional groups that can be tailored for specific biological activities.
Functionalization Strategies
Functionalization of oxetanes can be achieved through various reactions such as nucleophilic substitutions and Friedel-Crafts alkylation. A notable example includes the replacement of ketone moieties with oxetane rings in small-molecule inhibitors like OXi8006, which demonstrated cytotoxic activity against cancer cell lines . This functionalization enhances the structural diversity and biological potential of therapeutic agents.
Drug Development
Oxetanes serve as valuable scaffolds in drug development due to their ability to mimic carbonyl functionalities while offering increased stability against metabolic degradation. The compound has been explored as a ketone surrogate in several drug candidates aimed at inhibiting tubulin polymerization, showcasing its potential as an antiproliferative agent .
Case Studies
-
Case Study 1: Anticancer Activity
A series of oxetane-containing indole analogues were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Some analogues exhibited IC50 values as low as 0.47 μM against MCF-7 cells, indicating promising anticancer properties . -
Case Study 2: Medicinal Chemistry Toolbox
Research over a decade has established oxetanes as integral components in modern medicinal chemistry. Their application spans multiple reaction types including oxidation, reduction, and acylation, allowing for the generation of diverse derivatives suitable for drug discovery .
Comparative Analysis of Oxetane Derivatives
The following table summarizes key findings related to different oxetane derivatives and their biological activities:
Conclusion and Future Directions
The unique properties of "Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)-" position it as a promising candidate in drug development and organic synthesis. Its ability to serve as a ketone surrogate while maintaining structural integrity opens avenues for novel therapeutic agents with enhanced efficacy and reduced side effects. Future research should focus on optimizing synthetic routes and exploring additional biological applications to fully harness the potential of this compound in medicinal chemistry.
Mechanism of Action
The mechanism of action of oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- involves its ability to undergo ring-opening reactions. This property allows it to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The specific molecular targets and pathways depend on the context of its application, such as in drug development or materials science .
Comparison with Similar Compounds
Data Table: Key Properties of Oxetane Derivatives
Research Findings and Implications
- Polarity-Driven Solubility : The target compound’s polyether chain likely outperforms diaryl and alkyl analogs in aqueous solubility, critical for oral bioavailability .
- Metabolic Stability : Oxetanes generally resist oxidative metabolism, but the polyether chain may introduce new metabolic pathways (e.g., ether cleavage) requiring further study.
- Synthetic Accessibility : The polyether substituent may complicate synthesis compared to simpler alkyl or aryl groups, necessitating optimized coupling strategies.
Biological Activity
Oxetane derivatives have garnered significant attention in medicinal chemistry due to their unique structural properties and biological activities. The compound Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- is a notable member of this class, characterized by a tetraoxadodecane substituent that may influence its pharmacological profile. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure
The chemical structure of Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- can be represented as follows:
This oxetane derivative features a three-membered ring containing oxygen, which contributes to its unique reactivity and biological properties.
Biological Activity Overview
Oxetanes have been associated with various biological activities including:
- Anticancer Activity : Some oxetane-containing compounds have shown promising results in inhibiting cancer cell proliferation.
- Antibacterial and Antifungal Properties : The incorporation of oxetane rings can enhance the antimicrobial efficacy of certain drugs.
- Pharmacokinetic Enhancement : Oxetanes can improve the solubility and permeability of drug molecules.
Anticancer Activity
A study evaluated several oxetane-containing analogues for their cytotoxicity against human cancer cell lines. Notably, the compound exhibited micromolar cytotoxicity against MCF-7 cells with an IC50 value as low as . The most potent analogues demonstrated effective inhibition against additional cancer cell lines such as MDA-MB-231 and PANC-1 .
| Compound | IC50 (μM) against MCF-7 | Other Cell Lines |
|---|---|---|
| 5c | 0.47 | Active |
| 5h | 0.55 | Active |
| 5k | 0.60 | Active |
The mechanism by which oxetanes exert their anticancer effects is often linked to their ability to inhibit tubulin polymerization. However, it was observed that while some analogues showed significant cytotoxicity, they did not effectively inhibit tubulin polymerization (IC50 > 20 μM) . This indicates that the biological activity may arise from alternative pathways or mechanisms rather than direct interaction with tubulin.
Antimicrobial Properties
Research has indicated that oxetane-containing compounds exhibit a range of antimicrobial activities. For instance, oxetanes have been found to possess both antibacterial and antifungal properties due to their structural characteristics that allow them to disrupt microbial membranes .
Structure-Activity Relationship (SAR)
The incorporation of functional groups at specific positions on the oxetane ring significantly influences its biological activity. For example:
- Compounds with halogen substitutions (e.g., Br or Cl) at the R2 position exhibited enhanced cytotoxicity.
- The presence of methoxy groups at the R3 position also correlated with increased activity .
Pharmacokinetics and Stability
Oxetanes are known for their unique pharmacokinetic properties. They can be metabolized by human microsomal epoxide hydrolase (mEH), which may offer advantages in avoiding clearance by cytochrome P450 enzymes—often a source of drug-drug interactions . The stability of oxetanes under physiological conditions is influenced by their substitution patterns; for instance, 3,3-disubstituted oxetanes tend to exhibit greater stability compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
